molecular formula C6H3BrN2O4 B6221818 5-bromopyrimidine-4,6-dicarboxylic acid CAS No. 2758000-00-7

5-bromopyrimidine-4,6-dicarboxylic acid

Cat. No.: B6221818
CAS No.: 2758000-00-7
M. Wt: 247
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Description

5-Bromopyrimidine-4,6-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C6H3BrN2O4. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine and carboxylic acid groups at positions 5, 4, and 6 respectively, makes this compound highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromopyrimidine-4,6-dicarboxylic acid typically involves the bromination of pyrimidine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a solvent like dimethylformamide (DMF) and a catalyst such as azobisisobutyronitrile (AIBN) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis starting from readily available pyrimidine derivatives. The process includes bromination, followed by carboxylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrimidine-4,6-dicarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which are valuable intermediates in organic synthesis and pharmaceutical applications .

Scientific Research Applications

5-Bromopyrimidine-4,6-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-bromopyrimidine-4,6-dicarboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid groups facilitate its binding to specific enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, making it useful in medicinal chemistry for the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyrimidine-4,6-dicarboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in scientific research.

Properties

CAS No.

2758000-00-7

Molecular Formula

C6H3BrN2O4

Molecular Weight

247

Purity

95

Origin of Product

United States

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